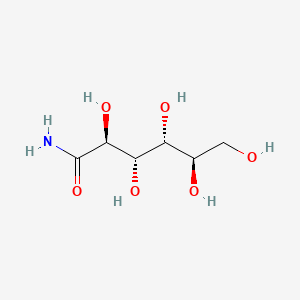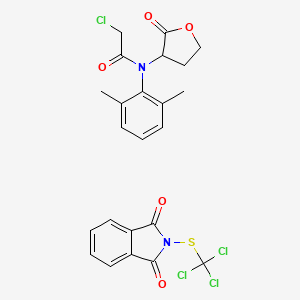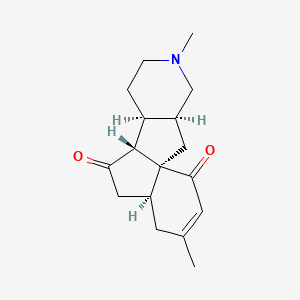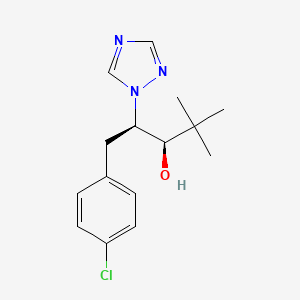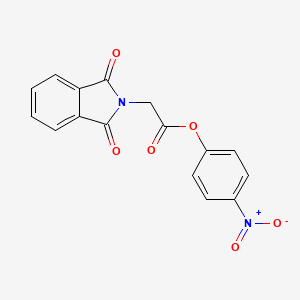
4-硝基苯邻苯二甲酰亚胺乙酸酯
描述
4-nitrophenyl phthalimidoacetate is a carboxylic ester obtained by formal condensation of the carboxy group of phthalimidoacetic acid with the phenolic hydroxy group of 4-nitrophenol. It is a C-nitro compound, a carboxylic ester and a member of phthalimides. It derives from a 4-nitrophenol, a glycine and a phthalimide.
科学研究应用
生物分子的间接放射氟化
包括 4-硝基苯邻苯二甲酰亚胺乙酸酯在内的 4-硝基苯活化酯是生物分子间接放射氟化的优良合成子 . 它们用于一步快速制备 18 F 标记的酰化合成子 . 这在分子成像中特别有用,分子成像通过使用放射性药物来改变现代医学,这些药物使身体内部发生的特定生理过程能够在细胞水平上被检测到 .
4-硝基苯酚的环境友好型还原
4-硝基苯邻苯二甲酰亚胺乙酸酯可用于 4-硝基苯酚的电化学还原 . 该方法简单有效,将 4-硝基苯酚转化为 4-氨基苯酚,几乎没有不希望的副产物 . 这种方法环境友好,可用于水污染治理 .
4-硝基苯酚的催化还原
4-硝基苯酚 (4-NP) 的催化还原已成为评估纳米结构材料活性的基准反应 . 4-硝基苯邻苯二甲酰亚胺乙酸酯可用于该过程中探索合成的有效催化纳米结构材料 .
未来方向
The future directions for research on 4-Nitrophenyl phthalimidoacetate and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a topic of ongoing research . Additionally, the potential use of related compounds in biosensors and bioassays is an area of growing interest .
作用机制
Target of Action
4-Nitrophenyl phthalimidoacetate is a carboxylic ester obtained by formal condensation of the carboxy group of phthalimidoacetic acid with the phenolic hydroxy group of 4-nitrophenol It is known to have functional parents such as 4-nitrophenol, glycine, and phthalimide .
Mode of Action
It’s known that the compound is a carboxylic ester , which suggests that it may undergo hydrolysis in biological systems to release its parent compounds
Biochemical Pathways
Its parent compound, 4-nitrophenol, is known to be involved in various biological processes
Result of Action
Related compounds have been studied for their catalytic reduction properties , suggesting that 4-Nitrophenyl phthalimidoacetate may also exhibit similar properties
Action Environment
It’s known that environmental conditions can significantly impact the activity of similar compounds
生化分析
Biochemical Properties
4-Nitrophenyl phthalimidoacetate plays a crucial role in biochemical reactions, particularly in the study of enzyme kinetics and mechanisms. It interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the ester bond in the compound. This interaction is essential for understanding the catalytic mechanisms of these enzymes. Additionally, 4-Nitrophenyl phthalimidoacetate can act as a substrate for certain enzymes, leading to the release of 4-nitrophenol, which can be quantitatively measured to study enzyme activity .
Cellular Effects
The effects of 4-Nitrophenyl phthalimidoacetate on various cell types and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of 4-Nitrophenyl phthalimidoacetate by cellular esterases can lead to changes in intracellular concentrations of 4-nitrophenol, impacting cellular signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, 4-Nitrophenyl phthalimidoacetate exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound’s ester bond is hydrolyzed by esterases, resulting in the formation of 4-nitrophenol and phthalimidoacetic acid. This reaction can inhibit or activate enzymes, depending on the context, and can lead to changes in gene expression by altering the availability of key metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl phthalimidoacetate change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that the degradation products can still influence cellular functions, although to a lesser extent than the intact compound .
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl phthalimidoacetate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and cellular toxicity. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .
Metabolic Pathways
4-Nitrophenyl phthalimidoacetate is involved in several metabolic pathways, primarily through its interactions with esterases and other enzymes. The hydrolysis of the compound leads to the formation of 4-nitrophenol and phthalimidoacetic acid, which can further participate in various metabolic reactions. These interactions can affect metabolic flux and the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl phthalimidoacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution mechanisms are essential for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl phthalimidoacetate is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. This localization is crucial for its activity and function, as it allows the compound to modulate key cellular processes directly .
属性
IUPAC Name |
(4-nitrophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c19-14(24-11-7-5-10(6-8-11)18(22)23)9-17-15(20)12-3-1-2-4-13(12)16(17)21/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCDNNJLCIKUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354893 | |
| Record name | CHEBI:75058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21313-49-5 | |
| Record name | CHEBI:75058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-furanylmethyl)-1-(phenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215828.png)
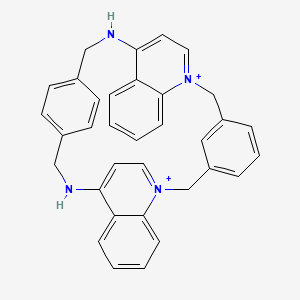
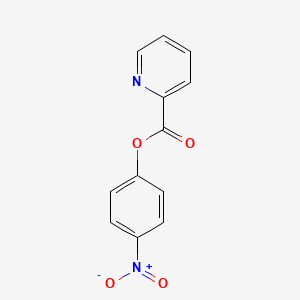
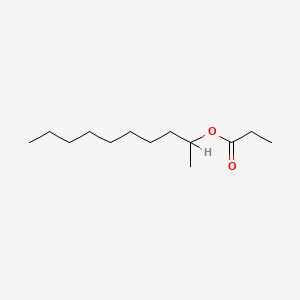
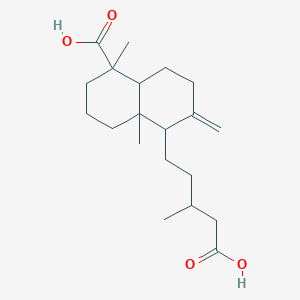

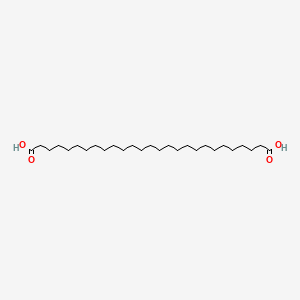
![1-[Methoxy(methyl)phosphoryl]sulfanylhexane](/img/structure/B1215838.png)
